molecular formula C7H14N2O4S B3007410 Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate CAS No. 300670-11-5

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No. B3007410
CAS RN: 300670-11-5
M. Wt: 222.26
InChI Key: ZHLPCTGYIDZBNJ-UHFFFAOYSA-N
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Description

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a chemical compound with the molecular formula C7H14N2O4S . It has an average mass of 222.262 Da and a monoisotopic mass of 222.067429 Da . The compound is also known as ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate and carbamic acid, (4-aminotetrahydro-1,1-dioxido-3-thienyl)-, ethyl ester (9CI) .


Molecular Structure Analysis

The molecular structure of Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate consists of 7 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact structure would require more detailed spectroscopic analysis for confirmation.

Scientific Research Applications

Overview

The compound Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a specific chemical entity that may have various applications in scientific research. However, the direct studies or applications specific to this compound are not readily available. To provide a broader context, we can explore related research on ethyl carbamate and its implications in scientific fields, while adhering to the specified requirements.

Ethyl Carbamate in Scientific Research

Ethyl carbamate, also known as urethane, is a compound that has been studied extensively in the context of foods and beverages, particularly in fermented products. It is known for its presence in various fermented foods and alcoholic beverages, occurring at levels ranging from ng/L to mg/L. The significance of ethyl carbamate in scientific research primarily revolves around its genotoxic and carcinogenic properties, which have been a subject of health concerns. It has been classified as a group 2A carcinogen, "probably carcinogenic to humans," by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 (Weber & Sharypov, 2009).

The research on ethyl carbamate has led to the development of various analytical techniques for its determination in foods and beverages, including gas chromatography coupled to mass spectrometry (GC–MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods. These analytical advancements are crucial for monitoring ethyl carbamate levels in food products to ensure public health safety (Weber & Sharypov, 2009).

Additionally, research has focused on understanding the formation mechanisms of ethyl carbamate in fermented foods and alcoholic beverages, as well as developing strategies to mitigate its formation. This includes optimized practices in production and the abatement of ethyl carbamate precursors through enzymatic, physical chemical, or chemical methods depending on the nature of raw materials and production processes (Weber & Sharypov, 2009).

Safety and Hazards

While specific safety and hazard information for Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is not available, related compounds such as (1,1-Dioxidotetrahydro-3-thienyl)ethylamine hydrochloride have been classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

ethyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-2-13-7(10)9-6-4-14(11,12)3-5(6)8/h5-6H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLPCTGYIDZBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate

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